molecular formula C16H25ClN2O2 B13654779 Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

Cat. No.: B13654779
M. Wt: 312.83 g/mol
InChI Key: QQLZPCZSUXTEIV-UHFFFAOYSA-N
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Description

Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a benzyl carbamate group at the 1-position and a branched 2-methylpropyl (isobutyl) substituent at the 2-position of the piperazine ring. The hydrochloride salt enhances its solubility in aqueous media. For instance, Benzyl 4-(2-methylpropyl)piperazine-1-carboxylate (HS-8767) has a molecular formula of C₁₆H₂₄N₂O₂ and a molecular weight of 276.38 . It is classified as an R&D chemical with uncharacterized toxicity, requiring cautious handling by trained professionals.

Properties

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-17-8-9-18(15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H

InChI Key

QQLZPCZSUXTEIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

Detailed Synthetic Procedures

Alkylation Reaction

A representative procedure involves the reaction of benzyl piperazine-1-carboxylate with 4-bromo-2-methylbutan-2-ol under basic conditions:

  • Reagents and conditions: Potassium carbonate as base, N,N-dimethylformamide (DMF) as solvent, temperature maintained between 0 to 20 °C, reaction time approximately 60 hours.
  • Mechanism: Nucleophilic substitution where the piperazine nitrogen attacks the alkyl bromide, displacing bromide and forming the N-alkylated product.
  • Work-up: The reaction mixture is diluted with ethyl acetate, filtered through Celite, washed with water and brine, dried over anhydrous magnesium sulfate, and purified by silica gel chromatography.

Yield: Approximately 52.7% isolated yield of the intermediate benzyl 2-(2-methylpropyl)piperazine-1-carboxylate before salt formation.

Spectroscopic confirmation: LCMS (M+H)+ = 307.4; ^1H NMR signals consistent with aromatic protons (δ 7.39–7.29 ppm), benzylic protons (δ 5.13 ppm), piperazine ring protons, and methyl groups (δ 1.23 ppm, singlet for 6H) confirm product structure.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve compound stability, solubility, and crystallinity for isolation.

Alternative Synthetic Routes and Conditions

  • Use of tetra-(n-butyl)ammonium iodide as a phase transfer catalyst in 1,4-dioxane solvent at 100 °C for 1 hour has been reported to facilitate coupling reactions involving benzyl piperazine-1-carboxylate with chloropyridazine derivatives, which may be adapted for similar alkylation strategies.
  • Protection of piperazine nitrogen as Boc-piperazine followed by nucleophilic substitution with benzyl halides and subsequent deprotection is a common approach in related piperazine chemistry, allowing selective functionalization.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation of benzyl piperazine-1-carboxylate 4-bromo-2-methylbutan-2-ol, K2CO3, DMF 0 to 20 °C 60 hours 52.7 Purification by silica gel chromatography; confirmed by LCMS and NMR
Alternative coupling Benzyl piperazine-1-carboxylate, K2CO3, tetrabutylammonium iodide, 1,4-dioxane 100 °C 1 hour 60 Used for coupling with chloropyridazine derivatives; phase transfer catalysis
Hydrochloride salt formation Treatment with HCl Ambient Variable Quantitative Improves stability and crystallinity

Analysis of Preparation Methods

  • Reaction Efficiency: The alkylation step under mild basic conditions in DMF provides moderate yield (~50-60%), which is typical for sterically hindered alkylations involving branched alkyl groups such as 2-methylpropyl.
  • Reaction Time: Extended reaction times (up to 60 hours) at low temperature favor selectivity and minimize side reactions.
  • Purification: Silica gel chromatography is effective for isolating the product with high purity, confirmed by spectroscopic methods.
  • Salt Formation: Conversion to hydrochloride salt is a standard pharmaceutical practice to enhance compound handling and stability.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in various physiological effects .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • Benzyl 4-(2-methylpropyl)piperazine-1-carboxylate (HS-8767): Substitution at the 4-position of the piperazine ring. Molecular weight: 276.38; used in pharmaceutical research . No biological activity data available.
  • tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate (CAS 1060807-66-0): Substitution at the 2-position, analogous to the target compound but with a tert-butyl carbamate group instead of benzyl. Purity: 98%; molecular weight: 284.39 (free base) . The tert-butyl group offers stability under acidic conditions compared to the benzyl group, which is cleavable via hydrogenolysis.

Functional Group Variations

  • (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride :

    • Features a methyl group (smaller alkyl chain) at the 2-position.
    • Molecular weight: 270.75; chiral (S)-configuration .
    • Reduced lipophilicity (logP ~1.5 estimated) compared to the isobutyl-substituted compound (logP ~2.8 estimated).
  • Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride: Polar cyanomethyl substituent at the 2-position. Molecular weight: 295.76 (estimated) . Increased polarity may improve aqueous solubility but reduce membrane permeability.

Aromatic vs. Aliphatic Substituents

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Aryl substituent with a trifluoromethyl group. Known serotonin receptor agonist; psychoactive properties . Contrasts with the aliphatic isobutyl group in the target compound, which likely lacks affinity for serotonin receptors.

Physicochemical Properties

Compound Molecular Weight Substituent Position/Type logP (Estimated) Solubility (HCl Salt)
Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate HCl 276.38 2-(isobutyl) ~2.8 High (due to HCl salt)
Benzyl 4-(2-methylpropyl)piperazine-1-carboxylate (HS-8767) 276.38 4-(isobutyl) ~2.8 Moderate
(S)-Benzyl 2-methylpiperazine-1-carboxylate HCl 270.75 2-(methyl) ~1.5 High
tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate 284.39 2-(isobutyl), tert-butyl ~3.2 Low (free base)

Q & A

Q. What are the primary synthetic routes for Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or one-pot reactions. Key steps include:

  • Route 1 : Reacting 2-methylpropyl halides with piperazine derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane or toluene.
  • Route 2 : Simplified one-pot synthesis using protonated piperazine to avoid protective groups, enhancing efficiency.
    Optimization strategies :
  • Temperature : Maintain 0–5°C during exothermic steps to minimize side reactions.
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve yield in biphasic systems.
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity but may require rigorous drying.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical techniques :
    • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., benzyl protons at δ 7.2–7.4 ppm; piperazine ring protons at δ 2.5–3.5 ppm).
    • HPLC-MS : Purity >95% with mobile phases like acetonitrile/0.1% formic acid (C18 columns).
  • X-ray crystallography : Resolves stereochemical ambiguities, critical for chiral analogs.

Q. What preliminary biological screening assays are recommended for this piperazine derivative?

  • In vitro receptor binding : Screen against serotonin (5-HT1A/2A_{1A/2A}) and dopamine receptors using radioligand displacement assays (IC50_{50} values).
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48-hour exposure, EC50_{50} > 50 μM for further study).

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configurations) impact biological activity?

  • Case study : (S)-isomers of hydroxymethyl-piperazine derivatives show 3–5x higher 5-HT1A_{1A} affinity than (R)-isomers due to better fit in the receptor’s hydrophobic pocket.
  • Methodology :
    • Chiral HPLC (Chiralpak AD-H column) to separate enantiomers.
    • Molecular docking (AutoDock Vina) to correlate stereochemistry with binding energy.

Q. How can researchers resolve contradictions in reported biological activity data?

Example : Discrepancies in antidepressant efficacy across studies.

  • Root causes :
    • Impurity profiles : Residual solvents (e.g., DMSO) in ≤95% pure batches may skew assays.
    • Assay conditions : Variations in cell lines (e.g., CHO vs. HEK for 5-HT receptors).
  • Validation steps :
    • Reproduce assays with >98% pure compound (recrystallized from ethanol/water).
    • Standardize protocols (e.g., ATP levels in cell viability assays).

Q. What strategies optimize Structure-Activity Relationship (SAR) studies for this compound?

  • Substituent modifications :

    PositionModificationEffect on 5-HT1A_{1A} IC50_{50} (nM)
    2-(2-methylpropyl)Replacement with cyclopropyl↑ 2x potency (hydrophobic interaction)
    Benzyl carboxylateHydrolysis to carboxylic acid↓ Activity (reduced membrane permeability)
  • Computational tools :

    • CoMFA (Comparative Molecular Field Analysis) to predict substituent effects.

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

  • Rodent models :
    • Pharmacokinetics : IV/PO administration in Sprague-Dawley rats (blood sampling at 0.5, 1, 2, 4, 8h).
    • BBB penetration : Brain/plasma ratio ≥0.3 indicates CNS activity.
  • Analytical method : LC-MS/MS for plasma quantification (LLOQ = 1 ng/mL).

Key Recommendations

  • Stereochemistry : Prioritize chiral synthesis and characterization to avoid misleading SAR.
  • Data reproducibility : Adopt QC/QA protocols (e.g., USP standards) for batch consistency.
  • Translational studies : Pair in vitro assays with PK/PD modeling to prioritize analogs for in vivo testing.

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